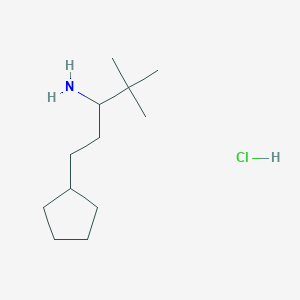

1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride

Description

1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride is a chemical compound with the molecular formula C12H26ClN. It is known for its unique structure, which includes a cyclopentyl group and a dimethylpentan-3-amine moiety.

Properties

IUPAC Name |

1-cyclopentyl-4,4-dimethylpentan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N.ClH/c1-12(2,3)11(13)9-8-10-6-4-5-7-10;/h10-11H,4-9,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERCFVNFSRZXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride typically involves the reaction of cyclopentyl ethyl ketone with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Scientific Research Applications

1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.

Medicine: It is investigated for its potential therapeutic properties, including its role as a central nervous system stimulant.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by modulating the release and uptake of certain neurotransmitters. This modulation can lead to various physiological effects, including increased alertness and cognitive function .

Comparison with Similar Compounds

1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride can be compared with similar compounds such as:

1-Cyclopentyl-4,4-dimethylpentan-3-one: This compound differs by having a ketone group instead of an amine group.

1-Cyclopentyl-4,4-dimethylpentan-3-ol: This compound has a hydroxyl group instead of an amine group. The uniqueness of this compound lies in its amine group, which imparts distinct chemical and biological properties.

Biological Activity

1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride (CAS No. 1354950-13-2) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group attached to a pentanamine backbone with two methyl groups at the 4-position. The compound's molecular formula is with a molecular weight of approximately 197.33 g/mol.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It has been shown to act as a monoamine reuptake inhibitor , affecting neurotransmitters such as serotonin and norepinephrine. This action can enhance mood and cognitive functions, making it a candidate for further research in treating mood disorders.

| Mechanism | Description |

|---|---|

| Monoamine Reuptake Inhibition | Inhibits the reuptake of serotonin and norepinephrine, potentially increasing their levels in the synaptic cleft. |

| Receptor Interaction | May interact with adrenergic and dopaminergic receptors, influencing various physiological responses. |

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, preliminary studies suggest moderate bioavailability and a half-life conducive to therapeutic use. Its solubility in water indicates potential for effective absorption when administered orally.

Biological Activity Studies

Recent studies have focused on the compound's effects in animal models and cell cultures.

Case Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated an increase in serotonin levels within the hippocampus, suggesting potential antidepressant properties.

Case Study 2: Neuroprotective Properties

In vitro studies using neuronal cell lines showed that the compound could protect against oxidative stress-induced apoptosis. The mechanism was linked to the activation of survival pathways involving BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal health.

Safety and Toxicology

While specific toxicological data on this compound is limited, related compounds have shown low toxicity profiles in preliminary assessments. Further toxicological evaluations are necessary to establish safety parameters for human use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.